5-Bromo-3-phenyl-2,1-benzisoxazole
Overview
Description
5-Bromo-3-phenyl-2,1-benzisoxazole is a heterocyclic compound that belongs to the benzisoxazole family Benzisoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-phenyl-2,1-benzisoxazole typically involves the cyclization of 2-aminophenol with appropriate brominated precursors. One common method is the condensation reaction between 2-aminophenol and brominated benzaldehydes under acidic or basic conditions. The reaction can be catalyzed by various catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Solvent-free conditions and recyclable catalysts are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-phenyl-2,1-benzisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or quinones.
Reduction Reactions: Reduction of the benzisoxazole ring can lead to the formation of benzisoxazoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 5-substituted-3-phenyl-2,1-benzisoxazoles.
Oxidation: Formation of benzisoxazole oxides.
Reduction: Formation of benzisoxazoline derivatives.
Scientific Research Applications
5-Bromo-3-phenyl-2,1-benzisoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and receptor modulator.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-3-phenyl-2,1-benzisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine atom and the phenyl group enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
- 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole
- 5-Bromo-3-(4-fluorophenyl)-2,1-benzisoxazole
Uniqueness
5-Bromo-3-phenyl-2,1-benzisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the phenyl group at the 3-position enhances its reactivity and potential for diverse applications. Compared to other similar compounds, it may exhibit different pharmacological activities and binding affinities .
Properties
IUPAC Name |
5-bromo-3-phenyl-2,1-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEVIXPPTCEYEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237082 | |
Record name | 5-Bromo-3-phenyl-2,1-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885-34-7 | |
Record name | 5-Bromo-3-phenyl-2,1-benzisoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC405895 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-3-phenyl-2,1-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-3-PHENYL-2,1-BENZISOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/292AUJ3WRQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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